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Compound Name: Chloroform

Cat. No.: B151607 Get Quote

Technical Support Center: Chloroform DNA
Extraction
This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals prevent DNA

degradation during chloroform extraction.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DNA degradation during phenol-chloroform extraction?

The most common cause of DNA degradation is the activity of deoxyribonucleases (DNases),

which are enzymes that break down DNA.[1] These enzymes are naturally present in cells and

are released during the cell lysis step of the extraction process. Other significant causes

include physical shearing of the DNA from vigorous mixing and chemical damage from oxidized

phenol.[1][2]

Q2: How does EDTA help in preventing DNA degradation?

EDTA (ethylenediaminetetraacetic acid) is a chelating agent that is crucial for preventing DNA

degradation. It works by binding to divalent cations, such as magnesium (Mg²⁺) and calcium

(Ca²⁺).[3][4][5] These cations are essential cofactors for DNase activity. By sequestering these
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ions, EDTA effectively inactivates DNases, thereby protecting the DNA from enzymatic

degradation.[3][4][5][6][7]

Q3: Can the pH of the phenol solution affect DNA quality?

Yes, the pH of the phenol solution is critical. For DNA extraction, the phenol should be buffered

to a pH of approximately 8.0.[1] If the phenol is acidic (around pH 4.5), the DNA will partition

into the organic phase along with the proteins, resulting in a very low or no yield of DNA in the

aqueous phase.[1]

Q4: What is the purpose of chloroform and isoamyl alcohol in the extraction mixture?

Chloroform is added to the phenol to increase its density, which aids in the separation of the

aqueous and organic phases and helps to prevent phase inversion.[8][9] It also helps to

denature proteins and remove lipids.[10][11] Isoamyl alcohol is added to the mixture to reduce

foaming that can occur during the extraction process.[9]

Q5: How can I avoid shearing high-molecular-weight DNA?

To prevent the physical shearing of high-molecular-weight DNA, it is essential to handle the

sample gently, especially after cell lysis when the DNA is released.[12] Avoid vigorous vortexing

or mixing.[1][12][13] Instead, mix the sample by gentle inversion of the tube.[1][14][15] Using

wide-bore pipette tips can also help to minimize mechanical stress on the DNA during transfer.
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Problem Possible Cause Recommended Solution

Low or no DNA yield Incomplete cell lysis.

Ensure the sample is fully

homogenized or lysed before

adding chloroform. Any

remaining solid material can

trap DNA.[16]

Phenol pH is too acidic.

Use phenol buffered to pH 8.0.

Acidic phenol will cause DNA

to partition into the organic

phase.[1]

Incomplete DNA precipitation.

Ensure the correct volumes of

salt and ice-cold alcohol are

used. Increasing the

incubation time at low

temperatures can improve

yield.[1][17]

DNA appears smeared on an

agarose gel
DNase contamination.

Ensure that EDTA is present in

your lysis and TE buffers to

inhibit DNase activity.[3][4][5]

Work in a clean environment

and use sterile, nuclease-free

reagents and consumables.

[18]

Physical shearing.

Avoid vigorous mixing or

vortexing after cell lysis. Mix

gently by inverting the tube.[1]

[2][19]

Oxidized phenol.

Use fresh, clear, and colorless

phenol. Oxidized phenol (pink

or brown) can cause nicks and

degradation of DNA.[1][8]

High temperatures. Avoid exposing the DNA

sample to high temperatures

for extended periods, as this
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can lead to degradation.[20]

Perform extractions on ice or in

a cold room.[21]

Difficulty resuspending the final

DNA pellet
Over-dried DNA pellet.

Do not over-dry the DNA pellet

after the ethanol wash, as this

can make it difficult to

redissolve. Air-drying for 5-20

minutes is typically sufficient.

[22]

Low pH of resuspension buffer.

Resuspend the DNA in a

slightly alkaline buffer, such as

TE buffer (pH 7.5-8.0), as DNA

does not dissolve easily in

acidic solutions.[22]

Experimental Protocols
Detailed Protocol for Phenol-Chloroform DNA Extraction
This protocol is designed to maximize the yield of high-quality, high-molecular-weight DNA.

Materials:

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 0.5% SDS)

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)
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70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

Sample Lysis:

Homogenize the starting biological material. For tissues, grinding in liquid nitrogen is

effective.[10][23]

Resuspend the lysed cells or tissue powder in Lysis Buffer.

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate at 55°C for 1-3 hours with gentle agitation until the solution is clear.

RNase Treatment:

Cool the lysate to room temperature.

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60

minutes.

First Organic Extraction:

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

Mix gently by inverting the tube for 5-10 minutes to form an emulsion. Avoid vigorous

vortexing to prevent DNA shearing.[14]

Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.[14]

Aqueous Phase Recovery:

Carefully transfer the upper aqueous phase to a new, clean tube. Be cautious not to

disturb the white interface, which contains denatured proteins.[11]

Second Organic Extraction (Recommended):
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Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous

phase.

Mix and centrifuge as in step 3.

Transfer the upper aqueous phase to a new tube. This step helps to remove any residual

phenol.[1]

DNA Precipitation:

Add 1/10th volume of 3 M Sodium Acetate to the final aqueous phase and mix gently.

Add 2-2.5 volumes of ice-cold 100% ethanol.[1] A white, stringy precipitate of DNA should

become visible.

Incubate at -20°C for at least one hour to overnight to precipitate the DNA.[10]

Pelleting and Washing the DNA:

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[1]

Carefully discard the supernatant.

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.[1]

Centrifuge again at 12,000 x g for 5-10 minutes at 4°C.

Drying and Resuspension:

Carefully decant the ethanol and air-dry the pellet for 5-20 minutes. Do not over-dry.[22]

Resuspend the DNA pellet in an appropriate volume of TE buffer. High-molecular-weight

DNA may require gentle agitation at room temperature or 55°C for 1-2 hours to dissolve

completely.[22]
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Caption: Workflow for Phenol-Chloroform DNA Extraction.
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Caption: Mechanism of DNase Inhibition by EDTA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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